3-Bromo-6-methyl-5-nitro-1H-indazole is a synthetic organic compound that belongs to the indazole family. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents with anticancer and antimicrobial properties. The compound's unique structure allows it to interact with various biological targets, making it a valuable building block in drug discovery and materials science.
3-Bromo-6-methyl-5-nitro-1H-indazole can be classified as:
The synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole typically involves two main steps: nitration and bromination.
Another efficient synthesis route involves using N,N-dimethylformamide (DMF) as a solvent, where 5-nitro-1H-indazole is treated with bromine under controlled conditions to achieve high yields (up to 95%) .
The synthesis can be performed under nitrogen protection to prevent unwanted reactions with moisture or oxygen. The typical reaction conditions include low temperatures (around -4 °C to -5 °C) during the addition of bromine, followed by gradual warming and incubation at higher temperatures (35 °C to 40 °C) .
3-Bromo-6-methyl-5-nitro-1H-indazole has a distinctive molecular structure characterized by its indazole core, which consists of two fused aromatic rings containing nitrogen atoms.
The presence of the bromine atom at the 3-position and the nitro group at the 5-position significantly influences its reactivity and biological activity.
3-Bromo-6-methyl-5-nitro-1H-indazole undergoes several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 3-Bromo-6-methyl-5-nitro-1H-indazole primarily involves its interaction with various enzymes and cellular pathways:
This molecular interaction leads to alterations in gene expression and cellular metabolism, potentially contributing to its anticancer and antimicrobial effects.
The compound's melting point ranges from 223 °C to 225 °C, indicating its stability under standard laboratory conditions . Its irritant nature suggests that handling should be done with caution.
3-Bromo-6-methyl-5-nitro-1H-indazole has several significant applications:
Nitric oxide synthases (NOS)—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—catalyze NO production, influencing neurotransmission, vasodilation, and immune response. Dysregulated NO contributes to neurodegenerative diseases, inflammation, and cancer [4] [9]. Indazole derivatives inhibit NOS by competing with substrate l-arginine or cofactor tetrahydrobiopterin (H₄B) within the oxygenase domain. The 3-bromo-6-methyl-5-nitro-1H-indazole scaffold shows moderate NOS affinity due to:
While 7-nitroindazoles (e.g., 7-NI) exhibit nanomolar nNOS inhibition due to optimal hydrogen bonding (N–N conformation), 5-nitro isomers like 3-bromo-6-methyl-5-nitro-1H-indazole adopt alternative binding modes. Experimental data from fluorinated/nitroindazole libraries confirm that 5-nitro substitution yields IC₅₀ values in the 10–100 μM range for iNOS/nNOS, positioning it as a mid-potency lead [9] [10]. Therapeutic applications under investigation include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7